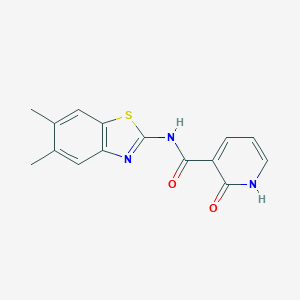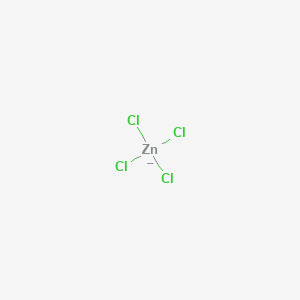
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified in 1998 as a potent inducer of tumor necrosis factor-alpha (TNF-α) in murine macrophages. Since then, DMXAA has been shown to have a broad range of anti-tumor effects, making it a promising candidate for cancer therapy.
Mechanism Of Action
The exact mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not fully understood. However, it is known to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, leading to the destruction of tumor cells.
Biochemical And Physiological Effects
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. It induces the production of TNF-α in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents. Additionally, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to induce the production of type I interferons and other cytokines, leading to the activation of immune cells and subsequent tumor cell death.
Advantages And Limitations For Lab Experiments
One advantage of using N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a broad range of tumor types, making it a promising candidate for cancer therapy. However, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has some limitations. It has been shown to have significant toxicity in some animal models, and its mechanism of action is not fully understood.
Future Directions
There are a number of future directions for research on N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One area of focus is the development of more potent and selective STING agonists, which could be used for cancer therapy. Another area of focus is the development of combination therapies that include N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, which could enhance its anti-tumor activity. Additionally, research is needed to better understand the mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, and to identify biomarkers that could be used to predict response to treatment.
Synthesis Methods
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be synthesized using a variety of methods, including the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride. Another method involves the reaction of 5,6-dimethyl-2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate, followed by reaction with hydroxylamine hydrochloride and acetic anhydride.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis factor-alpha (TNF-α) production in macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death. N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been shown to have direct cytotoxic effects on tumor cells, and to enhance the activity of other anti-cancer agents.
properties
Product Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
|---|---|
Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-8-6-11-12(7-9(8)2)21-15(17-11)18-14(20)10-4-3-5-16-13(10)19/h3-7H,1-2H3,(H,16,19)(H,17,18,20) |
InChI Key |
RZEVQIPJXNMJPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)




![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
